Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H10BrF O3 and a molecular weight of 277.09 g/mol. This compound is classified as an ester derivative of phenoxyacetic acid, featuring a phenoxy group substituted with bromine and fluorine atoms. Its unique structure allows it to participate in various biochemical reactions, making it a valuable compound in both research and industrial applications.
Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is sourced from synthetic organic chemistry, primarily through the reaction of 4-bromo-2-fluorophenol with ethyl bromoacetate in the presence of a base like potassium carbonate. This compound falls under the category of halogenated aromatic compounds, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of ethyl 2-(4-bromo-2-fluorophenoxy)acetate can be achieved through several methods:
The reaction conditions often include:
Ethyl 2-(4-bromo-2-fluorophenoxy)acetate features a phenoxy group attached to an acetate moiety. The presence of bromine and fluorine substituents on the aromatic ring contributes to its chemical reactivity and biological activity.
Ethyl 2-(4-bromo-2-fluorophenoxy)acetate can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for ethyl 2-(4-bromo-2-fluorophenoxy)acetate is largely dependent on its specific application within biological systems. It has been noted for its potential to inhibit certain enzymes, such as carbonic anhydrase II, which plays a crucial role in physiological processes including respiration and acid-base balance. The presence of halogen substituents enhances its binding affinity to target molecules, thereby modulating their activity.
Safety data indicates that ethyl 2-(4-bromo-2-fluorophenoxy)acetate is considered harmful by inhalation, skin contact, and ingestion, necessitating appropriate handling precautions.
Ethyl 2-(4-bromo-2-fluorophenoxy)acetate has numerous applications across various fields:
Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS 1716-83-2) is synthesized primarily through O-alkylation reactions between 4-bromo-2-fluorophenol and ethyl chloroacetate. This Williamson ether synthesis employs a base catalyst, typically potassium carbonate (K₂CO₃), in polar aprotic solvents like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement, where the phenolate anion attacks the carbon of ethyl chloroacetate’s chloroalkyl group [4] [8]. Optimization studies reveal that maintaining a molar ratio of 1:1.2 (phenol to ethyl chloroacetate) at 80°C for 8–12 hours achieves yields exceeding 85%. Excess ethyl chloroacetate prevents dimerization byproducts but requires careful control due to potential hydrolysis [4].
Alternative routes include the esterification of pre-formed acids, such as condensing 2-(4-bromo-2-fluorophenoxy)acetic acid with ethanol under acid catalysis (e.g., sulfuric acid). While feasible, this method shows lower efficiency (70–75% yield) due to competing decarboxylation at elevated temperatures [6]. Recent innovations focus on microwave-assisted alkylation, reducing reaction times to <2 hours and improving atom economy. For example, K₂CO₃-catalyzed reactions under microwave irradiation (100°C) deliver 92% yield with minimal purification [8].
Table 1: Comparison of Synthetic Routes for Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Williamson Ether Synthesis | K₂CO₃, acetone, 80°C, 10 h | 85–88 | High selectivity |
Acid-Catalyzed Esterification | H₂SO₄, ethanol, reflux, 24 h | 70–75 | Simple setup |
Microwave-Assisted Alkylation | K₂CO₃, DMF, 100°C, 2 h (microwave) | 90–92 | Rapid reaction, reduced byproducts |
Scalable production of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate demands specialized engineering to address exothermicity and raw material handling. Industrial protocols use continuous-flow reactors to enhance heat transfer and mitigate safety risks associated with bromine-containing intermediates. In such systems, phenol and ethyl chloroacetate are mixed in-line with K₂CO₃ slurries, achieving 90% conversion at 120°C and 5 bar pressure [6] [8]. Raw material costs significantly impact feasibility, as 4-bromo-2-fluorophenol (precursor) requires multistep synthesis via bromination/fluorination of phenol derivatives. Sourcing high-purity (>98%) precursor material is critical to minimize purification burdens [4].
Downstream processing involves crystallization for product isolation. The crude ester is dissolved in ethanol at 60°C, followed by gradient cooling to 0°C, yielding 97% pure crystals. Automated centrifugation reduces solvent retention to <5%, and mother liquor recycling cuts waste by 40% [6]. Notably, quality control relies on HPLC with UV detection (λ = 254 nm), where the product elutes at 6.2 minutes, and impurities (e.g., unreacted phenol) are capped at <0.5% .
Table 2: Industrial Process Parameters for Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
Process Stage | Conditions | Scale | Output Metrics |
---|---|---|---|
Continuous Alkylation | 120°C, 5 bar, K₂CO₃ catalyst | 100 kg/batch | 90% conversion, 88% isolated yield |
Crystallization | Ethanol, gradient cooling (60→0°C) | 500 L reactor | 97% purity, 95% recovery |
Mother Liquor Recycling | Solvent distillation | Pilot scale | 40% waste reduction |
Solvent selection profoundly influences reaction kinetics and yield. Polar aprotic solvents like DMF and acetonitrile facilitate phenolate solubility but require stringent anhydrous conditions to prevent hydrolysis of ethyl chloroacetate. Studies show that tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems (toluene-water) accelerates alkylation, enabling reactions at 50°C with 94% yield [7]. Conversely, protic solvents (e.g., ethanol) lower yields to 60–65% due to nucleophile solvation [4].
Catalytic innovations include recyclable catalysts such as polymer-supported crown ethers, which enhance nucleophilicity without aqueous workup. For example, reactions using dibenzo-18-crown-6/K₂CO₃ in acetone achieve consistent yields of 87% over five cycles [2]. Nano-catalysts like magnetite-supported potassium hydroxide (Fe₃O₄@KOH) also show promise, enabling magnetic recovery and reducing catalyst loading to 5 mol% [8]. Solvent-free approaches using ball milling are emerging but remain experimental for this ester [7].
Table 3: Solvent and Catalyst Performance in Ether Synthesis
Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | K₂CO₃ | 80 | 10 | 85 |
Acetone | K₂CO₃ | 60 | 12 | 82 |
Toluene-water (biphasic) | TBAB (phase-transfer) | 50 | 6 | 94 |
Solvent-free (ball mill) | K₂CO₃ | 25 | 4 | 78 |
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